Rugosal
Description
Structure
2D Structure
Properties
CAS No. |
121387-05-1 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,2R,5R,7S,10S)-10-hydroxy-5-methyl-2-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C15H22O4/c1-9(2)11-4-5-14(3)7-12-10(8-16)6-13(17)15(11,14)19-18-12/h6,8-9,11-13,17H,4-5,7H2,1-3H3/t11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
NTVXLOKDTRVPSZ-FQKPHLNHSA-N |
SMILES |
CC(C)C1CCC2(C13C(C=C(C(C2)OO3)C=O)O)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@]13[C@H](C=C([C@H](C2)OO3)C=O)O)C |
Canonical SMILES |
CC(C)C1CCC2(C13C(C=C(C(C2)OO3)C=O)O)C |
Origin of Product |
United States |
Natural Occurrence, Biosynthetic Origins, and Isolation Methodologies of Rugosal
Sophisticated Chromatographic and Electrophoretic Techniques for Rugosal Isolation and Purification
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds from complex mixtures, such as plant extracts. In the context of Rosa rugosa, the primary natural source of this compound, HPLC is extensively used for profiling its chemical constituents. researchgate.net Methodologies are typically developed using reversed-phase columns, which separate compounds based on their hydrophobicity.
A common setup for analyzing extracts from Rosa rugosa involves a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient system of an acidified aqueous solution (e.g., 0.4% phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net Detection is frequently performed using a UV detector, with monitoring at wavelengths such as 254 nm, where phenolic compounds typically exhibit strong absorbance. nih.gov For the specific analysis of related compounds like Rugosic acid A, a gradient elution with acetonitrile and water on a C18 column has been successfully employed. researchgate.net More advanced techniques coupling HPLC with mass spectrometry (HPLC-MS), particularly with detectors like Quadrupole Time-of-Flight (Q/TOF-MS), allow for the detailed structural characterization and identification of numerous polyphenolic compounds in Rosa rugosa extracts. ju.edu.jo Preparative HPLC is the final step in isolating pure this compound and related compounds, often following preliminary separation by other chromatographic methods. nih.govnih.gov
| Parameter | Typical Value/Condition | Source(s) |
| Technique | Reversed-Phase HPLC | nih.govresearchgate.net |
| Stationary Phase | C18 column (e.g., 4.6 mm I.D. × 250 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Gradient of Methanol/Acetonitrile and acidified water | nih.govresearchgate.net |
| Detector | UV (e.g., 254 nm), MS (e.g., Q/TOF) | nih.govju.edu.jo |
| Flow Rate | ~1.0 mL/min | nih.gov |
| Column Temperature | Ambient to slightly elevated (e.g., 32°C) | nih.gov |
Gas Chromatography (GC) for Volatile this compound Derivatives and Precursors
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for analyzing volatile and semi-volatile organic compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for studying its potential volatile precursors within the biosynthetic pathways of Rosa rugosa. The floral scent of roses is composed of a complex mixture of volatile organic compounds (VOCs), including monoterpene alcohols, aromatic alcohols, and esters, which are products of the same general metabolic pathways that lead to larger phenolics. frontiersin.orgnih.gov
Studies on Rosa rugosa have identified numerous VOCs using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. frontiersin.orgnih.govmdpi.com Key identified precursors in the general phenylpropanoid and terpenoid pathways include compounds like 2-phenylethanol, citronellol, geraniol, linalool, and eugenol. frontiersin.orgnih.govnih.gov These compounds are synthesized from primary metabolites that also serve as the building blocks for more complex molecules like this compound. Analysis typically involves a non-polar or semi-polar capillary column (e.g., 5% phenyl-polysiloxane) and a temperature-programmed oven to elute compounds over a wide range of boiling points. mdpi.comnih.gov For non-volatile precursors that can be made volatile, chemical derivatization techniques, such as trimethylsilylation, can be employed to make them amenable to GC analysis. sigmaaldrich.com
| Volatile Compound Class | Examples Found in Rosa rugosa | Relevance to this compound Biosynthesis | Source(s) |
| Aromatic Alcohols | 2-Phenylethanol | Derived from the shikimate pathway, a core pathway for aromatic compounds. | frontiersin.orgnih.gov |
| Monoterpene Alcohols | β-Citronellol, Geraniol, Linalool | Products of the MEP/DOXP or MVA pathways, which can provide building blocks. | frontiersin.orgnih.govnih.gov |
| Phenylpropanoids | Eugenol, Methyleugenol | Direct derivatives of the phenylpropanoid pathway, central to phenolic synthesis. | frontiersin.orgnih.gov |
| Esters | Phenylethyl acetate | Formed from volatile alcohols and represent metabolic end-points. | frontiersin.org |
Countercurrent Chromatography (CCC) and Preparative Scale Separations of this compound
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes that can occur with techniques like column chromatography. wikipedia.org This makes it particularly suitable for the preparative-scale isolation of natural products like this compound from crude plant extracts. nih.gov In CCC, separation is achieved based on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgresearchgate.net
The process involves selecting a suitable biphasic solvent system where the target compound has an optimal partition coefficient (K). nih.gov This system is held in a coil that is subjected to a centrifugal field, which retains the liquid stationary phase while the liquid mobile phase is pumped through. youtube.com This creates numerous mixing and settling steps, leading to a high-resolution separation. youtube.com CCC has been successfully used for the large-scale purification of various bioactive compounds, including phenolics and glycosides, from natural sources. nih.govresearchgate.net The scale-up from analytical to preparative CCC is often predictable, allowing for the efficient processing of large quantities of extract to yield gram-to-kilogram quantities of the purified compound. nih.gov For a compound like this compound, a polar solvent system would likely be employed for its isolation.
Capillary Electrophoresis (CE) and Advanced Electrophoretic Approaches for this compound
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a high voltage applied across a narrow-bore fused-silica capillary filled with an electrolyte solution. usp.orgsciex.com Separation is based on the differential migration of analytes in the electric field, which is a function of their charge-to-size ratio. sciex.com While not as commonly used for preparative isolation as HPLC or CCC, CE offers exceptionally high resolution and speed for the analytical separation of complex mixtures. sepscience.com
For a compound like this compound, which possesses phenolic hydroxyl groups, its charge can be manipulated by adjusting the pH of the background electrolyte. At a pH above the pKa of these groups, this compound will be anionic and migrate toward the anode. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate both charged and neutral molecules by adding a surfactant to the electrolyte. usp.org This versatility makes CE a powerful tool for assessing the purity of isolated this compound fractions and for profiling the complex phytochemical landscape of Rosa rugosa extracts. Advanced approaches, such as coupling CE to mass spectrometry (CE-MS), can provide both separation and structural identification of minute amounts of analytes.
Isotopic Tracing and Precursor Incorporation Studies in this compound Biosynthesis
Understanding the biosynthetic pathway of a natural product like this compound involves identifying the precursor molecules and the sequence of reactions that form the final structure. Isotopic tracing is a powerful methodology for this purpose. nih.gov This technique involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.gov The labeled precursor is then incorporated into downstream metabolites through the plant's natural enzymatic machinery.
By isolating the target compound (this compound) after a period of incubation and analyzing it using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the position and extent of isotope incorporation can be determined. researchgate.net This information provides direct evidence of the metabolic route from the labeled precursor to the final product. nih.gov For a polyphenolic compound like this compound, likely precursors from the shikimate and phenylpropanoid pathways, such as phenylalanine or cinnamic acid, would be candidates for labeling studies. While specific isotopic tracing studies on this compound have not been extensively reported, this approach is a standard and definitive method for elucidating biosynthetic pathways of complex natural products. researchgate.net
Enzymatic Pathways and Genetic Determinants of this compound Biosynthesis
The biosynthesis of this compound, a polyphenolic compound, is expected to follow the general framework of the phenylpropanoid pathway, which is responsible for the synthesis of thousands of plant secondary metabolites. This pathway begins with the amino acid phenylalanine, which is derived from the shikimate pathway. A series of core enzymatic reactions convert phenylalanine into various phenolic building blocks. The genetic basis for this pathway resides in the genes encoding these specific enzymes. nih.gov
The biosynthesis of complex natural products often involves multienzyme complexes, sometimes referred to as metabolons, which can enhance catalytic efficiency and channel substrates between active sites. researchgate.netnih.gov The genes for enzymes in a specific pathway are often co-regulated and may be co-located in the genome as a gene cluster. mdpi.com In Rosa rugosa, the identification of fibrillin, a plastid-associated protein, was an early discovery related to its biochemistry, highlighting the importance of subcellular compartmentalization in plant metabolism. mdpi.com
Identification of Key Enzymes in the this compound Biosynthetic Cascade
The construction of the this compound molecule would require a cascade of specific enzymes. While the complete enzymatic sequence for this compound is not fully elucidated, the key enzyme classes involved can be inferred from known pathways for similar phenolic compounds. researchgate.net
Phenylalanine Ammonia-Lyase (PAL): This is the gateway enzyme of the phenylpropanoid pathway, catalyzing the deamination of phenylalanine to form cinnamic acid.
Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate for various downstream branches.
Chalcone Synthase (CHS) and related synthases: These enzymes catalyze the condensation of p-coumaroyl-CoA with malonyl-CoA units to form the basic skeletons of flavonoids and other polyphenols.
Oxidoreductases, Methyltransferases, and Glycosyltransferases: Following the formation of a basic phenolic backbone, a variety of modifying enzymes, including oxidoreductases (like dehydrogenases and P450s), methyltransferases, and glycosyltransferases, would be required to perform the specific hydroxylations, methylations, and glycosylations needed to arrive at the final structure of this compound. nih.govmdpi.com
Identifying the specific genes encoding these enzymes in Rosa rugosa through transcriptomics and functional genomics would be the definitive step in outlining the complete genetic and enzymatic pathway to this compound. nih.gov
| Enzyme Class | Putative Role in this compound Biosynthesis | General Source(s) |
| Phenylalanine Ammonia-Lyase (PAL) | Commits primary metabolite (phenylalanine) to the phenylpropanoid pathway. | nih.gov |
| Cytochrome P450 Monooxygenases (e.g., C4H) | Catalyze hydroxylation reactions on the aromatic ring. | nih.govmdpi.com |
| CoA Ligases (e.g., 4CL) | Activate carboxylic acid intermediates for subsequent condensation reactions. | nih.gov |
| Synthases (e.g., CHS) | Form the core carbon skeleton of the polyphenol. | nih.gov |
| Oxidoreductases | Perform redox transformations, creating functional groups. | nih.govmdpi.com |
| Transferases (e.g., UGTs) | Add moieties like sugars or methyl groups to the core structure. | nih.govnih.gov |
Based on a comprehensive review of scientific literature, a specific chemical compound named "this compound" is not found to be described. The search results consistently indicate that research is focused on the plant species Rosa rugosa, from which various chemical constituents are studied, rather than a single compound with this name.
Therefore, it is not possible to provide an article on the functional characterization of genes for "this compound" biosynthesis or metabolic engineering strategies to modulate its production. The scientific data does not support the existence of a recognized compound by this name, its biosynthetic pathway, or the corresponding genetic information.
For an article to be generated, a recognized chemical compound with available scientific research on its biosynthesis and genetic regulation is required. If "this compound" is a synonym for another compound or a novel, unpublicized molecule, further clarification on its chemical identity is necessary.
Elucidation of Rugosal S Complex Chemical Architecture
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis of Rugosal
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of a compound, providing crucial information for confirming or establishing its molecular formula. For this compound A, HRMS analysis has been instrumental in this regard. The molecular formula of this compound A was deduced as C₁₅H₂₂O₄ based on the observation of a high-resolution electrospray ionization mass spectrometry (HRESIMS) ion peak at m/z 267.1596 [M + H]⁺ (calculated for C₁₅H₂₃O₄, 267.1591) nih.gov. This precise mass measurement significantly narrows down the possibilities for the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the detection of the resulting fragment ions. This technique provides valuable information about the connectivity and substructures within a molecule. By analyzing the fragmentation patterns, researchers can piece together the structural components of the compound. While detailed MS/MS fragmentation pathways specifically for this compound A were not extensively detailed in the provided search results, MS/MS is a standard technique used in conjunction with HRMS for the structural characterization of natural products, including other compounds found in Rosa rugosa. Analysis of fragmentation ions helps in proposing the arrangement of functional groups and the identification of characteristic cleavages within the molecular structure mdpi.comresearchgate.netnih.gov.
Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis of this compound
Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. This technique can provide information about the three-dimensional conformation of molecules in the gas phase. IM-MS is particularly useful for analyzing complex mixtures and providing an additional dimension of separation and characterization pnnl.govumich.edunih.gov. While IM-MS has been applied to study volatile compounds in Rosa rugosa researchgate.net, specific data on the application of IM-MS for the gas-phase conformation analysis of this compound A was not available in the provided search results. However, in general, IM-MS can complement traditional MS techniques by offering insights into the conformational space accessible to a molecule, which can be influenced by factors such as intramolecular interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Connectivity Assignments of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the types of atoms, their chemical environment, and their connectivity. For a complex molecule like this compound, advanced NMR techniques are essential for assigning all the signals and determining the complete structure, including stereochemistry.
Analysis of the ¹H NMR spectrum of this compound A (compound 1 in one study) revealed characteristic signals corresponding to different types of protons, including those from N-H groups, aromatic rings, an olefinic proton, an anomeric signal, oxygenated carbons, methylene (B1212753) groups, a methine group, and methyl groups gbif.org. The ¹³C NMR spectrum provided information about the carbon skeleton, showing signals for various carbon types such as guanidine (B92328) carbon, aromatic carbons, olefinic carbons, an anomeric carbon, oxygenated carbons, and methyl and methylene carbons gbif.org.
Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) Applied to this compound
Multi-dimensional NMR techniques are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of a molecule.
¹H NMR and ¹³C NMR: These fundamental techniques provide initial information about the number and types of protons and carbons in the molecule, as well as their chemical environments gbif.orgtandfonline.com.
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between vicinal protons, helping to identify spin systems and establish proton-proton connectivity through bonds gbif.orgfigshare.comnih.govnih.govfigshare.comfrontiersin.orgfrontiersin.orgkstudy.com.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached, allowing for the assignment of carbon signals based on known proton assignments gbif.orgfigshare.comnih.govfigshare.comfrontiersin.orgfrontiersin.orgvjs.ac.vnacs.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide information about the spatial proximity of protons. Correlations observed in these spectra can be used to determine the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule. While the provided snippets mention the use of NOESY for determining the configuration of a sugar moiety in a related compound gbif.org, specific NOESY or ROESY data for this compound A itself were not detailed.
The combined analysis of these multi-dimensional NMR data allows for the comprehensive assignment of all NMR signals and the construction of the planar structure of this compound.
Table 1: Selected NMR Data for this compound A (Compound 1)
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment Highlights | Source |
| ¹H | 11.93, 11.65 | s | - | N-H protons | gbif.org |
| ¹H | 6.76, 6.73, 6.66, 6.10 | m | - | Aromatic protons | gbif.org |
| ¹H | 5.26 | t | 6.9 | Olefinic proton | gbif.org |
| ¹H | 4.35 | d | - | Anomeric proton | gbif.org |
| ¹H | 3.81 | d | 6.9 | N-methylene group | gbif.org |
| ¹H | 3.33 – 4.71 | m | - | Protons on oxygenated carbons | gbif.org |
| ¹H | 2.86 / 2.75 | m | - | Methylene group | gbif.org |
| ¹H | 2.78 | m | - | Methine group | gbif.org |
| ¹H | 1.73, 1.69, 1.25, 1.13, 1.11 | s, d | - | Methyl groups (d, J=6.3 Hz for 1.25 ppm) | gbif.org |
| ¹³C | 147.6 | s | - | Guanidine carbon | gbif.org |
| ¹³C | 95.9 – 158.8 | s, d | - | Aromatic carbons | gbif.org |
| ¹³C | 120.1 / 138.5 | d | - | Olefinic carbons | gbif.org |
| ¹³C | 102.0 | d | - | Anomeric carbon | gbif.org |
| ¹³C | 70.3 – 81.2 | d, s | - | Oxygenated carbons | gbif.org |
| ¹³C | 41.9 | t | - | N-methylene group | gbif.org |
| ¹³C | 27.3 | t | - | Methylene group | gbif.org |
| ¹³C | 26.2 | d | - | Methine group | gbif.org |
| ¹³C | 17.9 – 25.7 | q | - | Methyl carbons (17.9 ppm for methyl d at 1.25 ppm ¹H) | gbif.org |
Note: This table is compiled based on the provided text snippets and may not represent a complete set of NMR data for this compound A.
Chiroptical Methods (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination of this compound
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. researchgate.netmtoz-biolabs.comspectroscopyasia.comnih.gov The characteristic Cotton effects observed in CD spectra and the dispersion curves in ORD spectra provide valuable information about the stereochemistry and conformation of chiral centers and chromophores within a molecule. researchgate.netmtoz-biolabs.comspectroscopyasia.com By comparing experimental CD and ORD data with those of compounds with known absolute configurations or with theoretically calculated spectra, the absolute stereochemistry of a novel chiral compound can be assigned. mtoz-biolabs.comspectroscopyasia.com Although CD and ORD are widely applied in the structural elucidation of natural products, specific research detailing the application of these methods to determine the absolute configuration of this compound (CID 442391) was not found in the provided search results.
X-ray Crystallography for Definitive Single Crystal Structure Determination of this compound and Its Analogues
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including complex natural products and their analogues. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which the precise positions of atoms and thus the molecular structure, including bond lengths, bond angles, and absolute configuration (if anomalous dispersion is used), can be determined. spectroscopyasia.comiucr.orgspark904.nl A key requirement for X-ray crystallography is the availability of suitable single crystals of sufficient size and quality. spectroscopyasia.comspark904.nl While X-ray crystallography is considered the gold standard for structural confirmation, specific research detailing the single crystal structure determination of this compound (CID 442391) or its analogues using this method was not found in the provided search results. Some studies mention X-ray structures related to Candida rugosa lipase (B570770) or associated complexes, highlighting the power of the technique in related areas, but not specifically for this compound's molecular structure. iucr.orginrae.frinrae.frpdbj.orgcanada.ca
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Key Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide insights into the functional groups and molecular vibrations present in a compound. edinst.comhoriba.comtanta.edu.egmdpi.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. edinst.comtanta.edu.eg The unique set of vibrational frequencies observed in IR and Raman spectra acts as a molecular fingerprint, enabling the identification of key functional groups (e.g., hydroxyl, carbonyl, alkene) and providing information about the molecular skeleton and bonding environment. tanta.edu.egamericanpharmaceuticalreview.com These techniques are valuable for confirming the presence of specific moieties within a molecule and can also be used to study polymorphism and molecular interactions in the solid state. edinst.comhoriba.comamericanpharmaceuticalreview.com While IR and Raman spectroscopy are routinely applied in the structural characterization of organic molecules, specific research detailing their application to this compound (CID 442391) for key functional group analysis was not found in the provided search results. edinst.comhoriba.comtanta.edu.egmdpi.comamericanpharmaceuticalreview.comnih.govdntb.gov.uamdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netcolorado.edu
Computational Chemistry and Molecular Modeling for this compound Structure Prediction and Validation
Computational chemistry and molecular modeling play an increasingly significant role in the elucidation and validation of complex molecular structures, particularly when experimental data are challenging to obtain or interpret. researchgate.netnih.govnih.govmdpi.comacs.orgmit.edu These methods can be used to predict molecular geometries, conformational preferences, and spectroscopic properties, providing theoretical support for experimentally derived structures. Molecular mechanics, quantum mechanics (such as Density Functional Theory), and molecular dynamics simulations are among the computational tools employed. mdpi.comresearchgate.netacs.orgnih.govmdpi.comnih.govnih.govrsc.org By comparing computed data with experimental results, the accuracy of a proposed structure can be validated. mdpi.comresearchgate.netnih.gov While computational approaches are widely utilized in modern chemical research for complex molecules, specific research detailing their application for this compound (CID 442391) structure prediction and validation was not found in the provided search results.
Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction
Density Functional Theory (DFT) is a quantum mechanical method commonly used in computational chemistry to calculate the electronic structure of molecules. mdpi.comnih.govrsc.org DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (useful for comparison with IR and Raman spectra), and electronic transitions (relevant for UV-Vis and CD spectra). mdpi.comresearchgate.netacs.orgnih.gov Comparing theoretically predicted spectroscopic data from DFT calculations with experimental spectra is a powerful approach for validating proposed molecular structures and confirming functional group assignments. mdpi.comresearchgate.netnih.gov Despite the utility of DFT in predicting spectroscopic data for organic molecules, specific research detailing DFT calculations for predicting spectroscopic data of this compound (CID 442391) was not found in the provided search results.
Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. mdpi.comnih.govnih.gov By applying classical mechanics to a system of atoms, MD simulations can explore the conformational space accessible to a molecule, providing insights into its flexibility, preferred conformations, and transitions between different conformers. mdpi.comnih.govnih.gov This is particularly important for flexible molecules like many natural products, where the biological activity or spectroscopic properties can be influenced by conformation. mdpi.comnih.gov MD simulations can help to understand the dynamic nature of a molecule and complement static structural information obtained from methods like X-ray crystallography. mdpi.comnih.gov While MD simulations are valuable for conformational analysis of complex molecules, specific research detailing MD simulations for conformational analysis of this compound (CID 442391) was not found in the provided search results. mdpi.comnih.govnih.govd-nb.inforesearchgate.netresearchgate.net
Synthetic and Semi Synthetic Approaches to Rugosal and Its Analogues
Total Synthesis of Rugosal: Strategic Retrosynthetic Disconnections and Methodological Innovations
Total synthesis of this compound requires carefully planned retrosynthetic disconnections to break down the complex target molecule into readily available starting materials. Retrosynthetic analysis, a problem-solving technique, guides the design of synthetic pathways by working backward from the target molecule. nih.govfiveable.meicj-e.org This involves identifying strategic bonds to cleave based on functional groups and structural features, aiming to reduce molecular complexity. fiveable.meicj-e.orgprinceton.edu Key transformations, often involving the formation of challenging structural features, are critical steps in the synthetic sequence. fiveable.me
Several synthetic schemes for Rugulactone, an analogue of this compound, have been reported, employing various methods to induce chirality. researchgate.netresearchgate.net These include utilizing a chiral pool, proline-catalyzed α-aminooxylation of aldehydes, Jacobsen's hydrolytic kinetic resolution of epoxides, Keck's asymmetric allylation, allylation of carbonyl compounds with chiral boronic esters, or asymmetric catalytic Overman esterification. researchgate.netresearchgate.net
Stereoselective and Enantioselective Methodologies in this compound Total Synthesis
Stereoselective and enantioselective methodologies are crucial in the total synthesis of chiral molecules like this compound to control the formation of specific stereoisomers. Catalytic asymmetric synthesis, which uses a chiral catalyst to construct a new stereocenter enantioselectively, is a key approach. encyclopedia.pub Biocatalytic reductions of prochiral ketones using ketoreductases and hydrogenations catalyzed by chiral transition-metal complexes are examples of enzymatic and chemical strategies, respectively. encyclopedia.pub
For Rugulactone, the stereoselective total synthesis of both enantiomers has been achieved using enantioselective allyl additions as key steps. researchgate.net Different strategies based on stable and enantiomerically pure α-substituted allylboronic esters have been performed. researchgate.net Another efficient stereoselective route for the synthesis of (R)-Rugulactone employed Sharpless asymmetric epoxidation of allyl alcohols followed by selective hydride reduction of epoxy alcohols and olefin cross metathesis reactions. researchgate.net
Enzymatic kinetic resolution, often employing lipases such as Candida rugosa lipase (B570770) (CRL), has been reported for the synthesis of chiral intermediates. researchgate.netresearchgate.netnih.gov This method can provide key intermediates with high enantiomeric purity and excellent yields, although in some cases, the maximum conversion to the desired enantiomer might be limited. researchgate.netnih.govresearchgate.net
Semi-Synthesis of this compound Derivatives from Naturally Occurring Precursors
Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of derivatives. This approach leverages the existing complex structures found in nature to create new compounds with modified properties or enhanced activity. mdpi.commdpi.com While direct examples of this compound semi-synthesis from specific natural precursors are not detailed in the provided text, the general principle involves chemical modifications of natural products.
Chemical Modification Strategies for Structure Diversification of this compound
Chemical modification strategies are employed to diversify the structure of natural products and their analogues, potentially leading to compounds with improved biological activity or other desirable properties. This can involve various reactions to introduce new functional groups or alter the existing scaffold. For instance, chemical modification of enzymes like Candida rugosa lipase with functionalized ionic liquids has been shown to improve their enzymatic properties, which could be relevant in semi-synthetic routes utilizing biocatalysis. nih.govresearchgate.netresearchgate.net Similarly, tailored functionalization of natural phenols has been explored to improve their biological activity. mdpi.com
Chemoenzymatic Transformations for this compound Analogues
Chemoenzymatic transformations combine chemical reactions with enzymatic catalysis, leveraging the selectivity and efficiency of enzymes for specific steps in a synthetic route. mdpi.comnih.gov This approach can be particularly useful for achieving stereoselective transformations under mild conditions. nih.govmdpi.com Chemoenzymatic approaches have been applied to the synthesis of plant natural products and their analogues, highlighting the advantages of incorporating biocatalysis. nih.gov For Rugulactone, a chemoenzymatic approach involving enzymatic kinetic resolution using Candida rugosa lipase has been reported. researchgate.netnih.govresearchgate.net Another chemoenzymatic synthesis of Rugulactone involved a stereoselective enzymatic reduction utilizing NADPH-dependent ketoreductase to induce chirality in a key intermediate. nih.gov Chemoenzymatic dynamic kinetic resolution using Candida rugosa lipase has also been explored for the synthesis of chiral compounds. nih.govcapes.gov.br
Development of Novel Synthetic Methodologies Inspired by the this compound Framework
The complex structure of natural products like this compound can inspire the development of novel synthetic methodologies. While the provided information does not explicitly detail methodologies inspired by the this compound framework itself, it discusses the development of new synthetic methods in general, including greener synthesis techniques and the use of metal-organic frameworks (MOFs) as catalysts or supports for enzymes in biomimetic catalysis. nih.govroyalsocietypublishing.orgmdpi.comrsc.orgmdpi.comacs.org These advancements in synthetic chemistry contribute to the broader toolkit available for synthesizing complex molecules, which could be applied to future endeavors related to this compound and its analogues. The design of novel catalysts and the exploration of new reaction pathways are ongoing areas of research in synthetic organic chemistry.
Mechanistic Investigations of Rugosal S Biological Interactions
Rugosal's Influence on Fundamental Cellular Processes in Non-Human Biological Systems
Immunomodulatory Mechanisms in in vitro or non-human in vivo models
Research into the immunomodulatory mechanisms of compounds derived from Rosa rugosa has been conducted, indicating potential effects on the immune system acgpubs.orgnih.gov. Studies on plant polysaccharides and other natural compounds have demonstrated immunomodulatory activities in in vitro and non-human in vivo models, often involving interactions with immune cells such as macrophages and the modulation of cytokine production sci-hub.semdpi.comscielo.braai.org. However, specific studies detailing the precise immunomodulatory mechanisms of this compound itself in these model systems were not identified in the conducted searches. While Rosa rugosa extracts have shown effects on antioxidant and anti-inflammatory activities, attributed to various phenolic compounds and flavonoids nih.gov, the direct contribution and mechanism of this compound to these effects require further specific investigation.
Advanced Mechanistic Studies of this compound in Complex Biological Models (non-human)
Comprehensive advanced mechanistic studies focusing specifically on this compound in complex non-human biological models, such as those involving target deconvolution, genetically modified organisms, or advanced live-cell imaging, are not extensively documented in the retrieved literature. While these advanced techniques are employed in biological research to understand compound mechanisms, their specific application to this compound was not a prominent finding.
Target Deconvolution using Chemical Proteomics and Metabolomics
Chemical proteomics and metabolomics are powerful approaches for identifying the molecular targets of bioactive compounds and understanding their metabolic fate and effects within biological systems ki.seeuropeanreview.orgnih.govnih.govevotec.com. Although metabolomics studies have been conducted on Rosa rugosa to identify various secondary metabolites and understand biosynthetic pathways researchgate.netscienceopen.complos.orgresearchgate.netmdpi.com, and chemical proteomics is utilized for drug target deconvolution ki.seeuropeanreview.orgnih.govnih.govevotec.com, specific research applying these techniques to deconvolute the protein targets or characterize the metabolic profile directly influenced by this compound was not found. One study utilized a biosensor-based approach to screen compounds from Rosa rugosa for activity against a SARS-CoV-2 protein, identifying gallic acid and methyl gallate as ligands, but did not report on this compound in this context nih.gov.
Mechanistic Studies in Genetically Modified Organisms (e.g., knock-out, knock-in models)
Genetically modified organisms, such as knockout and knock-in mouse models, are invaluable tools for studying gene function and the in vivo effects and mechanisms of potential therapeutic compounds researchgate.netnih.govcyagen.combiocytogen.com. These models allow for the investigation of how the absence or alteration of specific genes influences biological processes and responses to external agents. Despite the established utility of these models in mechanistic studies, no specific research investigating the effects or mechanisms of this compound using genetically modified organisms was identified in the search results.
Advanced Live-Cell Imaging and Biosensor Applications for this compound's Intracellular Dynamics
Advanced live-cell imaging techniques and biosensors enable the real-time visualization and analysis of intracellular dynamics, molecular interactions, and signaling pathways within living cells ibidi.combaseclick.eunih.govthermofisher.comnih.gov. Biosensors, in particular, can be engineered to detect specific molecules or biological events, providing insights into compound activity mdpi.comresearchgate.netmdpi.com. While live-cell imaging is a crucial tool for understanding cellular processes ibidi.combaseclick.euthermofisher.comnih.gov, and biosensors have been applied in various contexts, including the screening of natural products nih.gov, specific applications of advanced live-cell imaging or biosensor technologies to directly study the intracellular dynamics or molecular interactions of this compound were not found in the conducted literature search. Some studies mention the use of biosensors involving enzymes from Candida rugosa mdpi.comresearchgate.netmdpi.comciteab.comresearchgate.net, but this refers to a different biological source and compound.
Advanced Analytical Methodologies for Rugosal Quantification and Profiling
Development and Validation of Quantitative Analytical Methods for Rugosal in Biological and Environmental Matrices
The development and validation of quantitative methods for this compound involve selecting appropriate sample preparation techniques to isolate the compound from the matrix and employing highly sensitive detection methods. The complexity of biological and environmental matrices often necessitates extensive sample clean-up to minimize interference and enhance the signal-to-noise ratio.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
UHPLC-MS/MS is a powerful technique widely utilized for the trace analysis of various compounds in complex matrices due to its high separation efficiency, speed, sensitivity, and selectivity. mdpi.comfrontiersin.org The coupling of UHPLC with tandem mass spectrometry allows for the separation of this compound from co-eluting matrix components and its specific detection based on characteristic precursor-to-product ion transitions. This Multiple Reaction Monitoring (MRM) mode significantly reduces chemical noise and enhances sensitivity, making it suitable for quantifying this compound at very low concentrations.
Method development for this compound using UHPLC-MS/MS would involve optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient elution) to achieve optimal peak shape and separation. Mass spectrometric parameters, including ionization mode (electrospray ionization, ESI, is common for polar/semi-polar compounds like this compound), source parameters, and collision energies for fragmentation, would be tuned to maximize the signal intensity of this compound and its specific fragment ions.
Validation of a UHPLC-MS/MS method for this compound in biological matrices, such as plasma, or environmental samples would follow established guidelines. mdpi.com This includes assessing linearity by analyzing calibration standards across a relevant concentration range, determining accuracy and precision through replicate analysis of quality control samples at different concentration levels, and establishing the LOD and LOQ, which represent the lowest concentrations that can be reliably detected and quantified, respectively. Studies on related compounds from Rosa rugosa have successfully employed UHPLC-MS/MS for quantitative analysis in biological matrices like human plasma, demonstrating acceptable accuracy in intra- and interday validations. nih.govmdpi.com The technique has also been applied for the analysis of phenolic compounds in Rosa rugosa. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatiles
GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds. While this compound (C15H22O4) may not be highly volatile, some of its potential derivatives or related isoprenoids could be amenable to GC-MS analysis. The technique involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using mass spectrometry.
For the analysis of volatile components, including potentially volatile this compound metabolites or related compounds, GC-MS offers high sensitivity and the ability to obtain characteristic mass spectra for compound identification. Sample preparation for GC-MS often involves extraction techniques suitable for volatile compounds, such as headspace analysis or solid-phase microextraction (SPME), followed by injection into the GC system.
GC-MS has been effectively used to analyze volatile oils and constituents from plants like Agastache rugosa, which is botanically related to Rosa rugosa in terms of being a plant source investigated using these methods. spkx.net.cnresearchgate.net The method involves specific GC conditions, including column type, oven temperature programs, and carrier gas flow rates, coupled with MS detection typically in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification. frontiersin.org GC-MS has also been applied in studies involving the biotransformation of organic compounds, where it is used for both qualitative and quantitative analysis of reaction products. e3s-conferences.orge3s-conferences.orgtandfonline.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches
Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio and electrophoretic mobility in an electric field within a narrow capillary. wikipedia.orgnih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical platform, particularly well-suited for the analysis of polar and charged molecules that may be challenging to separate by traditional chromatography. nih.gov
CE-MS offers high separation efficiency, requires minimal sample volume, and provides rapid analysis times. wikipedia.orgukm.my Given that this compound contains oxygen atoms and its structure may allow for ionization, CE-MS could potentially be applied to its analysis, especially if this compound or its metabolites exist in charged forms in solution. The technique is particularly valuable in metabolomics for profiling polar and charged metabolites in various biological samples. nih.gov Challenges in CE-MS method development often involve optimizing the background electrolyte composition and ensuring stable coupling with the MS ionization source, commonly ESI. wikipedia.org While direct applications of CE-MS specifically for this compound (CID 442391) analysis are not explicitly detailed in the provided search results, the technique's capabilities for analyzing polar and charged compounds in complex biological matrices make it a potential approach for this compound and its polar biotransformation products.
Metabolomic and Lipidomic Profiling of this compound and Its Biotransformation Products
Metabolomics and lipidomics are comprehensive analytical approaches aimed at identifying and quantifying the complete set of small molecules (metabolites) and lipids, respectively, within a biological system. These approaches are invaluable for understanding the metabolic fate of a compound like this compound, identifying its biotransformation products, and elucidating the pathways involved in its metabolism.
Untargeted and Targeted Metabolomics for this compound Pathway Analysis
Metabolomics can be broadly classified into untargeted and targeted approaches. Untargeted metabolomics aims to capture as many metabolites as possible within a sample to provide a global snapshot of the metabolic state. This approach is useful for discovering novel this compound metabolites and unexpected biotransformation pathways. Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites, which is essential for analyzing specific this compound metabolites and confirming their presence and concentration.
Both untargeted and targeted metabolomics approaches commonly employ hyphenated techniques like LC-MS and GC-MS due to their ability to separate complex mixtures and identify compounds based on their mass spectral data. researchgate.netnih.govmdpi.com Untargeted metabolomics often utilizes high-resolution mass spectrometry (e.g., Orbitrap MS) to obtain accurate mass measurements for putative metabolite identification, followed by fragmentation for structural elucidation. kribb.re.kr Targeted metabolomics relies on the sensitivity and selectivity of techniques like UHPLC-MS/MS operating in MRM mode for the accurate quantification of known this compound metabolites. mdpi.com
Metabolomic studies on Rosa rugosa have successfully identified and profiled various classes of compounds, including flavonoids, lipids, and terpenoids, using LC-MS and GC-MS based platforms. nih.govmdpi.commdpi.commdpi.com These studies demonstrate the applicability of metabolomics for investigating the chemical diversity and metabolic changes within the plant where this compound is found. By applying similar metabolomic workflows to biological systems exposed to this compound, researchers can identify its metabolites, understand how its structure is modified through biotransformation (e.g., hydrolysis, oxidation, conjugation), and map these changes onto metabolic pathways.
Flux Analysis and Isotopic Tracing for this compound Metabolic Pathways
Metabolic flux analysis (MFA) provides quantitative information about the rates of reactions within a metabolic network. researchgate.netcreative-proteomics.com Stable isotope tracing, using isotopes such as 13C, is a primary tool used in MFA to track the flow of atoms through metabolic pathways. nih.govnorthwestern.edu By administering a form of this compound labeled with a stable isotope and measuring the incorporation of the label into downstream metabolites over time, researchers can gain dynamic insights into this compound's biotransformation rates and the activity of the metabolic pathways involved.
Isotopic tracing experiments involve introducing a labeled precursor into a biological system and collecting samples at different time points. creative-proteomics.comnorthwestern.edu The isotopic enrichment of this compound and its metabolites is then measured using techniques like GC-MS or LC-MS. creative-proteomics.com The resulting data on the time-dependent labeling patterns of metabolites are used in computational models to estimate metabolic fluxes. researchgate.netbiorxiv.org
While specific applications of flux analysis and isotopic tracing for this compound metabolism are not detailed in the provided search results, these techniques are broadly applicable to studying the metabolic dynamics of various compounds. researchgate.netnih.gov By applying MFA and isotopic tracing to this compound, researchers could quantify the rates of its uptake, biotransformation into specific metabolites, and elimination or incorporation into cellular components. This provides a deeper understanding of how biological systems process this compound beyond just identifying the metabolites present.
Pharmacokinetic and Pharmacodynamic Modeling of this compound in Non-Human Model Systems (Mechanistic Focus)
Research into the biological activities and potential mechanisms of action of this compound in non-human model systems provides insights into its pharmacodynamic properties. While in vivo pharmacokinetic modeling data in animal systems is not extensively reported in the provided information, in silico and in vitro studies offer valuable mechanistic perspectives.
In silico approaches, such as molecular docking, are employed to predict the binding interactions and affinities of this compound with potential biological targets. For instance, molecular docking studies have investigated the interaction of this compound A (listed as L-349) with a protein target (Uniprot accession number Q9C2Y1) from Botrytis cinerea. dergipark.org.tr These studies provide theoretical insights into how this compound might interact with specific proteins, which is a key aspect of understanding its mechanism of action at a molecular level. The binding energy values obtained from such studies can help prioritize potential targets for further investigation. dergipark.org.tr
Network pharmacology represents another in silico method used to explore the complex interplay between compounds, targets, and biological pathways. This compound has been included in network pharmacology analyses of Schisandra rubriflora, aiming to identify potential hub targets associated with its biological effects. researchgate.netresearchgate.netresearchgate.netresearchgate.net This approach helps to elucidate the multi-target nature of compounds like this compound and map their potential influence on various biological processes.
In vitro studies, such as antifungal assays using TLC-direct bioautography, demonstrate the direct biological effect of this compound A against plant pathogens like Cladosporium herbarum. znaturforsch.comtandfonline.com This provides experimental evidence of its pharmacodynamic activity in a non-human (fungal) system.
While comprehensive pharmacokinetic profiles in animal models are not detailed, the available data from in silico docking and network analysis, coupled with in vitro bioactivity assessments, contribute to building a mechanistic understanding of this compound's potential effects in non-human biological contexts.
Interactive Data Table: Molecular Docking Results for this compound A (L-349) and Other Compounds Against Botrytis cinerea Target (Uniprot Q9C2Y1)
| Compound Name | Label | Binding Energy (kcal/mol) |
| This compound A | L-349 | -5.7 dergipark.org.tr |
| Terpinen-4-ol | L-377 | -5.7 dergipark.org.tr |
| Terpinolene | L-378 | -5.7 dergipark.org.tr |
| Citral | L-131 | -5.6 dergipark.org.tr |
| Boscalid (Commercial Fungicide) | CF-2 | -6.7 dergipark.org.tr |
| Fluazinam (Commercial Fungicide) | CF-5 | -6.6 dergipark.org.tr |
| Pyraclostrobin (Commercial Fungicide) | CF-8 | -7.6 dergipark.org.tr |
| Aminolevulinic Acid | L-56 | -10.7 dergipark.org.tr |
| Narciclasine | L-277 | -9.9 dergipark.org.tr |
| Cumambrin B | L-145 | -9.7 dergipark.org.tr |
| Achillin | L-40 | -9.7 dergipark.org.tr |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Rugosal
Systematic Design and Synthesis of Rugosal Analogues for SAR/SMR Elucidation
These analogues would then be subjected to biological assays to determine how the structural changes impact their activity. The data generated from these assays would be compiled into a table to systematically compare the parent compound with its derivatives.
Table 1: Hypothetical Data on the Biological Activity of this compound Analogues
| Compound | Modification | Biological Activity (IC₅₀, µM) |
| This compound | - | [Activity Value] |
| Analogue 1 | [Modification 1] | [Activity Value] |
| Analogue 2 | [Modification 2] | [Activity Value] |
| Analogue 3 | [Modification 3] | [Activity Value] |
Computational Approaches for SAR/SMR Prediction and Virtual Screening for this compound
In parallel with synthetic efforts, computational chemistry offers powerful tools to predict and rationalize the SAR and SMR of this compound, accelerating the discovery process.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model would be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities using statistical methods. A robust QSAR model could then be used to predict the activity of virtual or yet-to-be-synthesized this compound analogues, prioritizing the most promising candidates for synthesis and testing.
To understand how this compound interacts with its biological target at an atomic level, molecular docking and dynamics simulations would be employed. Docking studies would predict the preferred binding orientation and affinity of this compound within the active site of a putative protein target. This would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding.
Molecular dynamics simulations would further refine this understanding by simulating the dynamic behavior of the this compound-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that may occur upon binding.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By aligning a set of active this compound analogues, a pharmacophore model can be generated. This model serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to exhibit similar biological activity. This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown.
Identification of Key Pharmacophoric Elements and Stereochemical Requirements for this compound's Mechanistic Effects
The culmination of SAR studies, both experimental and computational, would lead to the identification of the key pharmacophoric elements of this compound. This includes pinpointing the essential functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their precise spatial arrangement necessary for biological activity. Furthermore, the importance of stereochemistry would be elucidated, determining whether a specific stereoisomer of this compound is more active, which is a common feature for many natural products.
Future Directions and Emerging Research Avenues in Rugosal Studies
Application of Advanced Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Rugosal Pathway Analysis
The application of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive analysis of this compound's biosynthetic pathways and its interactions within biological systems. Integrating these diverse datasets can provide a holistic view of the complex molecular interactions and regulatory mechanisms associated with this compound. bioscipublisher.comnih.gov Genomics can offer insights into the genetic blueprint of organisms producing this compound, while transcriptomics can reveal the gene expression patterns involved in its synthesis. bioscipublisher.com Proteomics can uncover the functions and interactions of proteins within these pathways, and metabolomics can provide a comprehensive analysis of the metabolites involved, including this compound itself and its precursors or derivatives. bioscipublisher.comoatext.com
Such multi-omics approaches are essential for a holistic understanding of biological systems and can advance research in areas like disease mechanisms and personalized medicine. bioscipublisher.com While integrating these heterogeneous datasets presents challenges due to differences in data types and dimensions, various integration methods, including data-driven, knowledge-driven, and machine learning approaches, are being developed and applied. bioscipublisher.com The development of centralized databases for omics data would further strengthen the impact of such research. nih.gov
Exploration of Novel this compound Analogues from Underexplored Biodiversity and Synthetic Libraries
Exploring underexplored biodiversity and synthetic libraries represents a key future direction for discovering novel analogues of this compound. Natural sources, particularly from diverse ecosystems, have historically been a rich source of bioactive compounds. researchgate.net Investigating plants like Rosa rugosa and related species, as well as other organisms from underexplored biodiversity hotspots, could lead to the isolation and identification of new compounds with structural similarities to this compound. nih.govmdpi.com For instance, studies on the chemical composition of Senna rugosa have revealed a diversity of phenolic compounds, highlighting the potential for discovering novel metabolites within species containing "rugosa" in their name. mdpi.com Marine organisms, such as sponges, have also been successfully mined for novel enzymes and bioactive compounds through metagenomic technologies, suggesting marine biodiversity as another potential source. mdpi.com
Parallel to natural product discovery, the creation and screening of synthetic libraries can yield novel this compound analogues with potentially altered or enhanced properties. uni-duesseldorf.de Advances in synthetic chemistry techniques allow for the systematic generation of diverse molecular structures based on the this compound scaffold. uni-duesseldorf.de This dual approach, combining the exploration of natural chemical diversity with targeted synthetic efforts, can significantly expand the repertoire of this compound-like compounds for further investigation.
Development of Advanced Imaging Techniques for Spatiotemporal Visualization of this compound Distribution and Interaction
The development and application of advanced imaging techniques are crucial for visualizing the spatiotemporal distribution and interactions of this compound within biological systems. Techniques such as confocal microscopy, super-resolution microscopy (SRM), and stimulated emission depletion (STED) microscopy offer enhanced resolution beyond the limitations of conventional light microscopy, enabling the visualization of molecular localization at the subcellular level. nih.govbiologists.com
Advanced imaging can help researchers understand where this compound is localized within cells or tissues, how its distribution changes over time, and how it interacts with specific cellular components like proteins or organelles. While techniques like stimulated emission depletion and single-molecule localization microscopy offer high resolution, structured illumination microscopy (SIM) provides a balance of speed and resolution, making it suitable for dynamic imaging of living cells. nih.gov Integrating these imaging techniques with fluorescent labeling strategies specific to this compound or its targets would provide invaluable insights into its cellular uptake, metabolism, and mechanism of action. nih.gov The use of imaging mass spectrometry could also provide information on the spatial distribution of this compound and its metabolites within tissues. analis.com.my
Integration of Artificial Intelligence and Machine Learning for this compound Discovery and Mechanistic Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is a transformative future direction for accelerating this compound discovery and predicting its mechanisms of action. AI and ML techniques are powerful tools for processing large datasets, identifying complex patterns, and making predictions. nih.govnwolife.nlejcmpr.com
In the context of this compound, AI and ML can be applied in several ways:
Virtual Screening: ML models can be trained on existing data of compounds with known biological activities to predict potential bioactivity of novel this compound analogues or compounds from natural extracts.
Structure-Activity Relationship (SAR) Prediction: AI can help build models that correlate structural features of this compound and its analogues with their biological effects, guiding the design of more potent or selective compounds.
Mechanistic Elucidation: ML can analyze diverse omics data (genomics, transcriptomics, proteomics, metabolomics) to infer the biological pathways and molecular targets influenced by this compound. oatext.comnih.gov Integrated models combining AI's data-mining capabilities with the explanatory power of mechanistic models are gaining attention. nih.gov
Predicting Physicochemical Properties: AI can predict properties of this compound and its derivatives, such as solubility, permeability, and stability, which are crucial for potential applications.
Machine learning has already demonstrated success in predicting chemical kinetics and analyzing reaction mechanisms, indicating its potential for understanding this compound's behavior in chemical or biological reactions. researchgate.net
Green Chemistry and Sustainable Production Methods for this compound and Its Derivatives
Focusing on green chemistry principles and developing sustainable production methods is essential for the future of this compound research and potential applications. Green chemistry aims to design products and processes that minimize or eliminate the use and generation of hazardous substances. rug.nlrug.nl
For this compound, this involves exploring environmentally friendly extraction techniques from natural sources, such as using supercritical CO2 extraction as an alternative to traditional solvent-based methods. mdpi.com Developing sustainable synthetic routes for this compound and its derivatives would involve utilizing renewable feedstocks, minimizing waste generation, employing energy-efficient processes, and using safer solvents or solvent-free conditions. rsc.orgjddhs.com Catalysis, particularly biocatalysis using enzymes like lipases, represents a promising green chemistry approach for the efficient and selective synthesis of complex molecules. uni-duesseldorf.dejddhs.com Research into microbial production of natural products also aligns with sustainable practices. Exploring the potential for microbial fermentation or engineered microorganisms to produce this compound could offer a more controlled and environmentally benign production method.
Reducing unnecessary derivatization steps in synthesis also aligns with green chemistry principles by simplifying routes and minimizing waste. jddhs.com Ultimately, the future of this compound production should aim for processes that are not only efficient but also have a minimal environmental footprint.
Q & A
Q. How to manage conflicting spectral data in this compound’s structural characterization?
- Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography vs. NMR). Apply chemometric tools (PCA, PLS regression) to resolve overlapping signals. Publish full spectral data in supplementary materials for peer verification .
Data Management and Reporting Standards
- Data Tables : Include comparative tables for key properties (e.g., solubility, IC50 values) with error margins and statistical significance indicators (p-values, confidence intervals).
- Reproducibility : Archive experimental protocols on platforms like Protocols.io and cite RRIDs for biological reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
